MDL-800

Übersicht

Beschreibung

First-in-class cellularly active SIRT6 allosteric activator

MDL-800 is a first-in-class cellularly active SIRT6 allosteric activator.

Wissenschaftliche Forschungsanwendungen

1. Genomische Stabilität und Pluripotenz in iPS-Zellen MDL-800 hat sich gezeigt, die genomische Stabilität und Pluripotenz alter, aus Mäusen gewonnenen induzierten pluripotenten Stammzellen (iPSCs) zu verbessern {svg_1}. Dies geschieht durch die Aktivierung zweier DNA-Reparaturwege - nicht-homologes Endverknüpfung (NHEJ) und Basenexzisionsreparatur (BER) {svg_2}.

DNA-Reparatur-Effizienz

this compound wurde festgestellt, die Reparatur-Effizienz von DNA zu verbessern {svg_3}. Wenn SIRT6 mit this compound aktiviert wurde, erhöhte sich die Reparaturrate, während die Hemmung mit EX-527 die Reparaturrate reduzierte und den Prozentsatz der Zellen erhöhte, die hohe Schadensniveaus aufrechterhalten {svg_4}.

3. Unterdrückung der Proliferation bei nicht-kleinzelligem Lungenkrebs (NSCLC) this compound wurde festgestellt, die Proliferation zu unterdrücken und die EGFR-TKIs-Therapie bei nicht-kleinzelligem Lungenkrebs zu verbessern {svg_5}. Es erhöht die SIRT6-Deacetylase-Aktivität und induziert eine dosisabhängige Deacetylierung von Histon H3 in NSCLC-Zelllinien {svg_6}.

Zellzyklusarrest

Die Behandlung mit this compound hat sich gezeigt, einen bemerkenswerten Zellzyklusarrest in der G0/G1-Phase in NSCLC HCC827- und PC9-Zellen zu induzieren {svg_7}.

Verbesserung der Antiproliferation von EGFR-TKIs

this compound wurde festgestellt, die Antiproliferation von epidermalem Wachstumsfaktor-Rezeptor-Tyrosinkinase-Inhibitoren (EGFR-TKIs) in Osimertinib-resistenten HCC827- und PC9-Zellen sowie in patientengewonnenen primären Tumorzellen zu verbessern {svg_8}.

Unterdrückung des Tumorwachstums

In HCC827-zell-abgeleiteten Xenograft-Nacktmäusen unterdrückte die intraperitoneale Verabreichung von this compound das Tumorwachstum deutlich {svg_9}.

Wirkmechanismus

- In non-small cell lung carcinoma (NSCLC), SIRT6 is generally downregulated and linked to tumorigenesis, making it a promising therapeutic target .

- MDL-800 enhances the antiproliferative effects of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) and suppresses the mitogen-activated protein kinase (MAPK) pathway .

- Its bioavailability and pharmacokinetic properties are essential for further clinical investigation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

MDL-800 plays a significant role in biochemical reactions by activating SIRT6. It increases SIRT6 deacetylase activity, which leads to the deacetylation of histone H3. This compound does not show any activity towards other sirtuins (SIRT1, SIRT3, SIRT4) or histone deacetylases (HDAC1-11) at concentrations up to 50 μM or 100 μM . The interaction between this compound and SIRT6 enhances the deacetylation of histone H3, which is crucial for various cellular processes .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In non-small cell lung cancer (NSCLC) cells, this compound increases SIRT6 deacetylase activity, leading to dose-dependent deacetylation of histone H3. This results in the inhibition of cell proliferation and induction of cell cycle arrest at the G0/G1 phase . Additionally, this compound enhances the antiproliferation effects of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) in osimertinib-resistant NSCLC cells .

Molecular Mechanism

The molecular mechanism of this compound involves its selective activation of SIRT6. By binding to SIRT6, this compound increases its deacetylase activity, leading to the deacetylation of histone H3. This deacetylation process is crucial for regulating gene expression and maintaining genomic stability . This compound also suppresses the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and sustained activity in increasing SIRT6 deacetylase activity and inhibiting cell proliferation in NSCLC cells . Long-term studies have demonstrated that this compound can maintain its effects on cellular function, including histone H3 deacetylation and suppression of the MAPK pathway .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Intraperitoneal administration of this compound at doses of 25 mg/kg, 50 mg/kg, and 80 mg/kg has been shown to suppress tumor growth in NSCLC xenograft models . Higher doses of this compound have demonstrated increased efficacy in inhibiting tumor growth, with minimal toxic or adverse effects observed at these doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to SIRT6 activation. By increasing SIRT6 deacetylase activity, this compound influences metabolic processes such as glucose and lipid metabolism . The compound’s activation of SIRT6 also plays a role in DNA repair pathways, contributing to genomic stability .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting SIRT6. The compound’s interaction with SIRT6 leads to its localization in the nucleus, where it exerts its effects on histone deacetylation and gene expression . This compound’s distribution within tissues has been observed in NSCLC xenograft models, where it effectively suppresses tumor growth .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it activates SIRT6 and promotes histone H3 deacetylation . This localization is crucial for its role in regulating gene expression and maintaining genomic stability. This compound’s targeting signals and post-translational modifications direct it to specific compartments within the nucleus, enhancing its activity and function .

Eigenschaften

IUPAC Name |

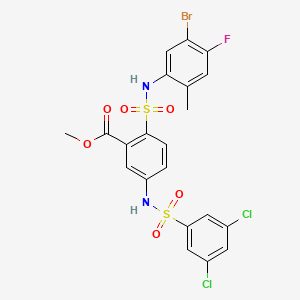

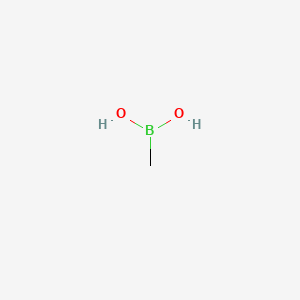

methyl 2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrCl2FN2O6S2/c1-11-5-18(25)17(22)10-19(11)27-35(31,32)20-4-3-14(9-16(20)21(28)33-2)26-34(29,30)15-7-12(23)6-13(24)8-15/h3-10,26-27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFQBYBODAKGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrCl2FN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is MDL-800 and what is its primary target?

A1: this compound is a small molecule that acts as a potent and selective activator of sirtuin 6 (SIRT6) [, , , , , , , , , , , ]. SIRT6 is an NAD+-dependent deacetylase involved in various cellular processes, including DNA repair, inflammation, and metabolism.

Q2: How does this compound exert its effects on a molecular level?

A2: this compound binds to SIRT6 and enhances its deacetylase activity. This leads to the deacetylation of various SIRT6 target proteins, including histones like H3K9ac [, , , ]. Deacetylation of these targets ultimately influences gene expression and downstream cellular processes.

Q3: What are the key downstream effects of this compound mediated SIRT6 activation?

A3: this compound, through SIRT6 activation, has been shown to:

- Reduce inflammation: It suppresses the NF-κB pathway, decreasing pro-inflammatory cytokines like TNF-α and IL-6 [].

- Promote wound healing: It enhances collagen deposition and neovascularization in cutaneous wounds [].

- Improve DNA repair: It rescues age-related decline in DNA repair efficiency in chondrocytes by enhancing both NHEJ and BER pathways [, , ].

- Reduce oxidative stress and apoptosis: It protects granulosa cells from oxidative damage and apoptosis, potentially mitigating premature ovarian failure [].

- Alleviate fibrosis: It reduces UUO-induced renal fibrosis by regulating β-catenin acetylation and the TGF-β1/Smad pathway [].

- Improve genomic stability and pluripotency of iPSCs: It enhances genomic stability and promotes differentiation potential in old murine-derived iPSCs [].

Q4: What are the potential therapeutic applications of this compound based on the research findings?

A4: this compound shows promise in preclinical models for various conditions, including:

- Premature Ovarian Failure: By reducing oxidative stress and apoptosis in granulosa cells [].

- Wound Healing: By accelerating cutaneous wound healing through anti-inflammatory effects and promoting angiogenesis [].

- Osteoarthritis: By improving DNA repair in chondrocytes and potentially slowing age-related cartilage degeneration [, , ].

- Renal Fibrosis: By protecting against UUO-induced renal inflammation and fibrosis [].

- Heart Failure with Preserved Ejection Fraction (HFpEF): By improving cardiac metabolism and limiting cardiac lipid accumulation, particularly in the context of diabetes [].

- Cancer: By suppressing proliferation and enhancing the efficacy of EGFR-TKIs in non-small cell lung cancer [, ], and potentially overcoming chemoresistance in breast cancer [].

- Aging-associated diseases: By improving genomic stability and pluripotency of iPSCs, potentially enhancing cell-based therapies [].

- Viral Infections: By potentially alleviating SARS-CoV-2 infection and severity through DNA damage repair mechanisms [].

Q5: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A5: While specific SAR studies haven't been extensively published, research suggests that the allosteric binding site of this compound on SIRT6 is crucial for its activity []. Modifications to the molecule's structure could impact its binding affinity, selectivity, and overall efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

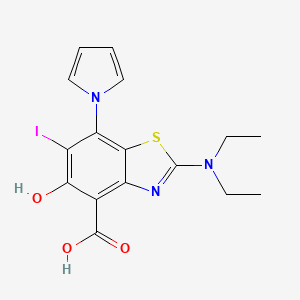

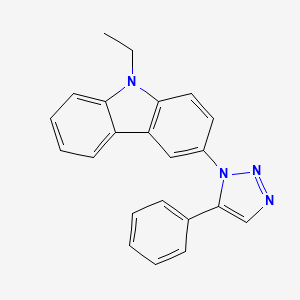

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)

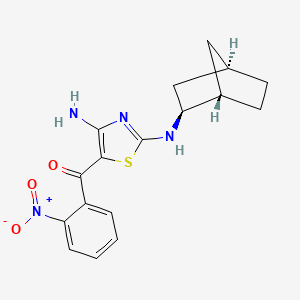

![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)